molecular formula C21H18ClFN2O6 B2888110 4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1358125-11-7

4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B2888110
CAS No.: 1358125-11-7
M. Wt: 448.83
InChI Key: PSXWVVOQDAUWTI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an allyl group, a piperazine ring, and a pyrazole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the allyl group might be introduced through an allylation reaction, the piperazine ring might be formed through a cyclization reaction, and the pyrazole ring might be synthesized through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a high degree of conjugation, which could give it interesting optical and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be quite high, given the presence of several reactive functional groups. It might undergo a variety of reactions, including addition, substitution, and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its melting and boiling points would be influenced by its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Herbicidal Activity and Enzyme Inhibition

One study describes the synthesis and evaluation of a series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, demonstrating significant herbicidal activity and strong inhibition against protoporphyrinogen oxidase, a key enzyme in the biosynthesis of chlorophyll and heme. This finding indicates the potential application of similar compounds in agriculture as herbicides and enzyme inhibitors, contributing to the development of new agrochemicals (Li et al., 2008).

Receptor Selectivity and Potential Therapeutic Applications

Another area of research focuses on the synthesis and biological evaluation of piperazinopyrrolothienopyrazines, highlighting their affinity and selectivity towards 5-HT3 receptors. These compounds, due to their high selectivity and partial agonistic properties, have been characterized as potential therapeutic agents for conditions like anxiety, demonstrating the significance of such chemical structures in medicinal chemistry and pharmacology (Rault et al., 1996).

Synthetic Methodologies and Chemical Transformations

Research also extends to synthetic methodologies, where the development of efficient synthetic routes to pharmaceutically relevant structures is explored. For instance, a study on the facile preparation of allyl amines and pyrazoles via hydrazinolysis of 2-ketoaziridines showcases innovative approaches to generating compounds with potential biological activity, emphasizing the importance of synthetic chemistry in the discovery and development of new drugs and materials (Chen et al., 2006).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and synthetic chemistry .

Properties

IUPAC Name

methyl 4-[2-(4-chloro-2-fluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O6/c1-28-18-7-12-15(8-19(18)29-2)24-16(21(27)30-3)9-17(12)31-10-20(26)25-14-5-4-11(22)6-13(14)23/h4-9H,10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXWVVOQDAUWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=C(C=C(C=C3)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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